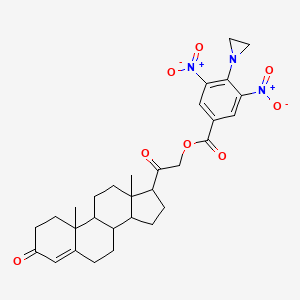
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pregnane backbone and a benzoate ester functional group.
Preparation Methods
The synthesis of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pregnane backbone: This can be achieved through the oxidation of a suitable steroid precursor.
Introduction of the aziridine group: This step involves the reaction of the intermediate with an aziridine reagent under controlled conditions.
Nitration of the benzoate ester: The final step involves the nitration of the benzoate ester to introduce the nitro groups.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the nitro groups or other functional groups in the molecule.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The aziridine group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The nitro groups may also play a role in the compound’s reactivity and bioactivity.
Comparison with Similar Compounds
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can be compared with other similar compounds, such as:
3,20-Dioxopregn-4-en-21-yl 4-(bis(2-chloroethyl)amino)benzoate: Similar structure but different functional groups.
3,20-Dioxopregn-4-en-21-yl 4-(morpholin-4-yl)-3,5-dinitrobenzoate: Similar backbone with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24235-04-9 |
|---|---|
Molecular Formula |
C30H35N3O8 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(aziridin-1-yl)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C30H35N3O8/c1-29-9-7-19(34)15-18(29)3-4-20-21-5-6-23(30(21,2)10-8-22(20)29)26(35)16-41-28(36)17-13-24(32(37)38)27(31-11-12-31)25(14-17)33(39)40/h13-15,20-23H,3-12,16H2,1-2H3 |
InChI Key |
AQHNHFOCCWIHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CC5)[N+](=O)[O-])CCC6=CC(=O)CCC36C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















